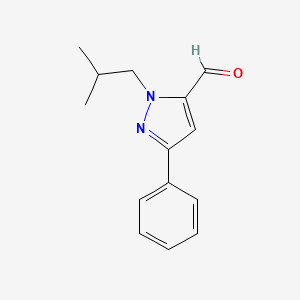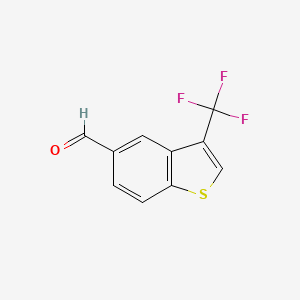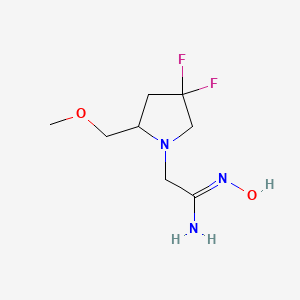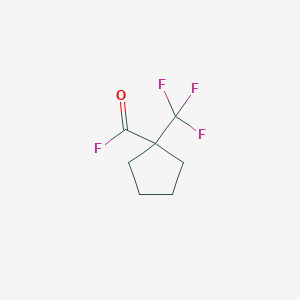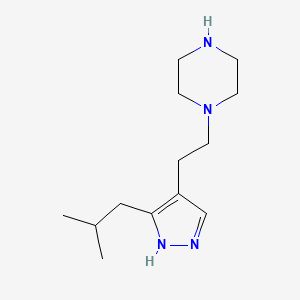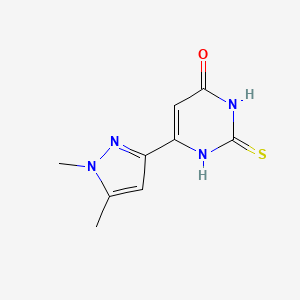
D-Glucitol monostearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol monostearate, also known as sorbitan monostearate, is a non-ionic surfactant derived from the esterification of D-glucitol (sorbitol) with stearic acid. It is widely used in various industries due to its emulsifying, stabilizing, and surfactant properties. This compound is particularly valued in the food, pharmaceutical, and cosmetic industries for its ability to improve texture, stability, and shelf life of products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol monostearate typically involves the esterification of D-glucitol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification. The product is then purified by washing with water and drying under reduced pressure .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale production. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high yield and purity of the final product. Additionally, the use of enzymatic catalysts, such as lipases, has been explored to achieve more environmentally friendly and energy-efficient production methods .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucitol monostearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in D-glucitol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester bond can be reduced to form the corresponding alcohol and fatty acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, fatty acids.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
D-Glucitol monostearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other drug delivery systems.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Applied in the production of cosmetics, food products, and personal care items to improve texture, stability, and shelf life
Wirkmechanismus
The mechanism of action of D-Glucitol monostearate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, stabilizing the interface and preventing phase separation. This property is particularly useful in drug delivery systems, where it helps to encapsulate and protect active ingredients, enhancing their stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorbitan monolaurate: Another ester of D-glucitol with lauric acid, used as an emulsifier and surfactant.
Sorbitan monooleate: An ester of D-glucitol with oleic acid, commonly used in cosmetics and pharmaceuticals.
Sorbitan monopalmitate: An ester of D-glucitol with palmitic acid, used in food and personal care products
Uniqueness
D-Glucitol monostearate is unique due to its specific fatty acid composition, which provides distinct emulsifying and stabilizing properties. Compared to other sorbitan esters, it offers better stability and compatibility with a wide range of formulations, making it a versatile ingredient in various applications .
Eigenschaften
CAS-Nummer |
26836-47-5 |
|---|---|
Molekularformel |
C24H48O7 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] octadecanoate |
InChI |
InChI=1S/C24H48O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h20-21,23-27,29-30H,2-19H2,1H3/t20-,21+,23-,24-/m1/s1 |
InChI-Schlüssel |
KEFRSFBGIAUBNZ-CBJLPSGESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13427221.png)
![1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B13427225.png)

![(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13427233.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13427239.png)
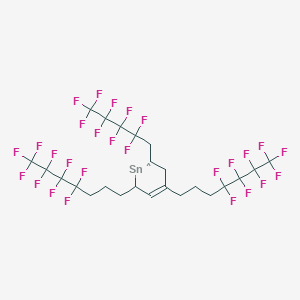
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
